molecular formula C12H20O4 B2721112 Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate CAS No. 2126163-17-3

Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate

Cat. No.: B2721112
CAS No.: 2126163-17-3
M. Wt: 228.288
InChI Key: VRRHBZSACFVUQD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate (CAS EN300-396059) is a cyclohexane derivative featuring a hydroxyl group, an epoxide (oxirane) moiety, and an ethyl ester. Its molecular formula is C₁₂H₂₀O₄, with a molecular weight of 228.29 g/mol . The compound’s structure combines a strained epoxide ring, a polar hydroxyl group, and a lipophilic ester, making it a versatile intermediate in organic synthesis. Its applications include serving as a building block for pharmaceuticals, agrochemicals, and polymers, leveraging the reactivity of the epoxide for ring-opening reactions and the ester for further functionalization .

Properties

IUPAC Name

ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-15-11(13)9-3-5-12(14,6-4-9)7-10-8-16-10/h9-10,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHBZSACFVUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Ammonia or primary amines in ethanol at reflux conditions.

Major Products Formed

    Oxidation: Ethyl 4-oxo-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate

    Reduction: Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-methanol

    Substitution: Ethyl 4-hydroxy-4-(2-aminoethyl)cyclohexane-1-carboxylate

Scientific Research Applications

Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and other cellular processes. The hydroxy and ester groups also contribute to its reactivity and interactions with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous cyclohexane carboxylate derivatives:

Compound Name Molecular Formula Functional Groups Key Structural Features CAS Number
Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate C₁₂H₂₀O₄ Hydroxyl, epoxide, ester Cyclohexane ring with hydroxyl and epoxide substituents EN300-396059
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₂₁H₁₇ClF₃O₃ Ketone, ester, aryl groups Cyclohexene ring with aryl substituents and ketone -
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate C₁₀H₁₃F₃O₃ Ketone, ester, CF₃ group Trifluoromethyl group enhances lipophilicity 2137936-72-0
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃ Ketone, ester Simpler analog lacking hydroxyl/epoxide 17159-79-4
Benzyl 1-[(1-hydroxy-4-oxo-1-phenyltetrahydroquinolin-3-yl)carbamoyl]cyclohexane-1-carboxylate C₃₀H₂₉N₂O₅ Amide, benzyl ester, tetrahydroquinoline Complex structure with fused aromatic system -

Physicochemical Properties

  • Hydroxyl and Epoxide Effects: The hydroxyl group increases polarity and solubility in polar solvents (e.g., ethanol, water), while the epoxide’s strain enhances reactivity toward nucleophiles (e.g., amines, thiols) .
  • Trifluoromethyl Group : In Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate, the CF₃ group significantly increases lipophilicity (logP ~2.5), favoring membrane permeability in biological systems .
  • Aryl-Substituted Analogs : Compounds like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibit reduced solubility due to bulky aromatic groups but enhanced stability .

Structural Conformation

  • Cyclohexane Puckering : The target compound’s cyclohexane ring likely adopts a chair or half-chair conformation, with the hydroxyl and epoxide groups influencing puckering parameters (e.g., Cremer-Pople coordinates). Similar analysis in for Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate revealed envelope and screw-boat conformations .

Biological Activity

Ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate (CAS No. 2126163-17-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.28 g/mol
  • CAS Number : 2126163-17-3

The compound features an epoxide group (oxirane), which is known for its reactivity and potential biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, hybrid molecules incorporating epoxide functionalities have shown significant cytotoxic effects against various cancer cell lines.

Mechanism of Action :

  • Induction of Apoptosis : Compounds with similar structures have been found to induce apoptosis in cancer cells, primarily through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2.
  • Antioxidant Properties : These compounds often exhibit antioxidant activity, which can protect normal cells from oxidative stress induced by cancer therapies.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Study 1: In Vivo Antitumor Efficacy

A study investigated the effects of a structurally related compound on Ehrlich Ascites Carcinoma (EAC) in mice. The results demonstrated:

  • Tumor Cell Viability : A significant reduction (up to 100%) in tumor cell viability was observed in treated groups compared to controls.
  • Histopathological Analysis : Examination of liver and kidney tissues indicated no significant damage, suggesting that the compound is well-tolerated at therapeutic doses.

This study underscores the potential of similar compounds in developing effective chemotherapeutic agents.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various cancer-related targets:

Target ProteinBinding Affinity (kcal/mol)Remarks
3HB5 Oxidoreductase-9.5Strong interaction observed
DRAK1-8.7Moderate binding affinity
FLT3 Kinase-7.9Potential for inhibition

These findings suggest that the compound may effectively target key proteins involved in cancer progression.

Research Findings Summary

The literature indicates that this compound possesses promising biological activities, particularly in oncology. Its ability to induce apoptosis, act as an antioxidant, and inhibit tumor growth positions it as a candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-hydroxy-4-(oxiran-2-ylmethyl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Michael addition reactions (e.g., ethyl acetoacetate reacting with α,β-unsaturated ketones) under basic conditions (e.g., NaOH in ethanol). Optimizing reaction time (8–12 hours reflux) and stoichiometry minimizes side products. Post-synthesis, purification via column chromatography or recrystallization enhances purity . Alternative routes may involve epoxide functionalization (e.g., trifluoromethylation followed by hydroxylation/carboxylation) using agents like trifluoromethyl iodide and hydrogen peroxide .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving stereochemistry and conformational disorder. For example, cyclohexene rings in similar derivatives exhibit envelope, half-chair, or screw-boat conformations, identified via puckering parameters (Q, θ, φ) . Complement with NMR (¹H/¹³C) to assign substituent positions and FT-IR to confirm ester (C=O, ~1700 cm⁻¹) and hydroxyl (~3200–3600 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the key safety considerations when handling this compound in the lab?

  • Methodological Answer : Due to reactive epoxide and ester groups, use personal protective equipment (PPE) (gloves, goggles) and work in a fume hood. Monitor for respiratory distress or skin irritation, as seen with analogous isocyanates . Avoid contact with strong oxidizers; store in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as epoxide ring-opening or nucleophilic additions. Tools like Gaussian or ORCA simulate transition states and energy barriers. Coupled with machine learning , computational workflows (e.g., ICReDD’s reaction path search) identify optimal conditions (solvent, catalyst) to reduce trial-and-error experimentation . Validate predictions via experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers address crystallographic disorder in structural studies of this compound?

  • Methodological Answer : Disorder in cyclohexane rings or substituents (e.g., 4-chlorophenyl groups) requires multi-component refinement (e.g., SHELXL). For example, split occupancy models (e.g., 68.4:31.6 ratio) resolve overlapping electron density. Use Hirshfeld surface analysis to quantify intermolecular interactions (C–H···O) and validate packing stability . Cross-reference with solid-state NMR to confirm dynamic disorder .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Unexpected peak splitting may arise from dynamic conformational exchange (e.g., chair-flip in cyclohexane). Use variable-temperature NMR to slow exchange rates and resolve splitting. For ¹H NMR, 2D-COSY or NOESY identifies coupling partners, while ¹³C DEPT-135 distinguishes CH₂/CH₃ groups. Compare with computational NMR shifts (e.g., ACD/Labs) to validate assignments .

Q. How can derivatives of this compound be designed for specific applications (e.g., enzyme inhibition studies)?

  • Methodological Answer : Target functional group diversification :

  • Epoxide ring-opening with nucleophiles (e.g., amines, thiols) generates diols or thioethers.
  • Ester hydrolysis yields carboxylic acids for coordination chemistry.
    Use QSAR models to predict bioactivity, guided by analogs like ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, which shows spiro compound synthetic utility . Validate via enzyme assays (e.g., IC₅₀ determination).

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